4-Aminophenyl hydrogen sulfate
Overview
Description
4-Aminophenyl hydrogen sulfate, with the chemical formula C6H7NO4S, is a compound characterized by its amino and sulfate functional groups . This white crystalline powder is known for its applications in various industries, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophenyl hydrogen sulfate can be synthesized through several methods. One common approach involves the chlorosulfonation of acetanilide followed by reduction with sodium sulfite . Another method includes the use of 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate for the preparation of dextran-specific immunogens .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitrophenols using hydrogen and precious-metal catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenyl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs hydrogen gas in the presence of catalysts like palladium or platinum.
Substitution: Often involves reagents like halogens or sulfonyl chlorides under specific conditions.
Major Products Formed: The primary product formed from these reactions is 4-aminophenol, along with byproducts such as 2-aminophenol, aniline, and 4,4′-diaminodiphenyl ether .
Scientific Research Applications
4-Aminophenyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the preparation of dextran-specific immunogens for research purposes.
Medicine: Investigated for its potential antimicrobial properties and its role in drug development.
Industry: Utilized in the production of self-dispersion dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminophenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes and interfere with intracellular processes . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
2-Aminophenol: Known for its use in photographic developers and its susceptibility to oxidation.
3-Aminophenol: More stable compared to 2- and 4-aminophenol, with applications in dye production.
4-Aminophenol: Shares similar properties with 4-Aminophenyl hydrogen sulfate but differs in its functional groups and specific applications.
Uniqueness: this compound is unique due to its combination of amino and sulfate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific industrial and research applications, particularly in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
(4-aminophenyl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEGXIBXYHERSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935479 | |
Record name | 4-Aminophenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15658-52-3 | |
Record name | 4-Aminophenyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOPHENYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286703H3MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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